(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one
Description
The compound “(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one” is a structurally complex molecule featuring:
- Dual indole cores: Functionalized with keto (2-oxo) and boronate ester groups.
- Bulky alkyl chains: Two 2-butyloctyl substituents enhance lipophilicity and steric shielding.
- Boronate esters: Two 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups at the 6-positions, enabling participation in Suzuki-Miyaura cross-coupling reactions .
The compound’s extended conjugation and boron moieties may also confer unique photophysical or catalytic properties.
Properties
Molecular Formula |
C52H80B2N2O6 |
|---|---|
Molecular Weight |
850.8 g/mol |
IUPAC Name |
(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one |
InChI |
InChI=1S/C52H80B2N2O6/c1-13-17-21-23-27-37(25-19-15-3)35-55-43-33-39(53-59-49(5,6)50(7,8)60-53)29-31-41(43)45(47(55)57)46-42-32-30-40(54-61-51(9,10)52(11,12)62-54)34-44(42)56(48(46)58)36-38(26-20-16-4)28-24-22-18-14-2/h29-34,37-38H,13-28,35-36H2,1-12H3/b46-45+ |
InChI Key |
GAXPWDCKAZNBQO-XVIFHXHVSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)/C(=C\4/C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CCCC)CCCCCC)/C(=O)N3CC(CCCC)CCCCCC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=C4C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CCCC)CCCCCC)C(=O)N3CC(CCCC)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:
- Formation of the indole core through cyclization reactions.
- Introduction of the butyloctyl side chains via alkylation reactions.
- Incorporation of the dioxaborolan groups through borylation reactions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to achieve high yields and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The pinacol boronic ester groups enable palladium-catalyzed cross-couplings with aryl/heteroaryl halides, a cornerstone of modern organic synthesis. Key findings include:
Reaction Conditions
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.05–0.3 mol%)
-
Base : Na₂CO₃ or K₂CO₃ (2–3 equiv)
-
Solvent : Toluene/EtOH (2:1) or 1,4-dioxane
Example Reaction
The boronic ester group reacts with aryl bromides (e.g., 4-bromophenyl derivatives) to form biaryl linkages. A similar compound, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) , achieved 93% yield under these conditions .
| Yield | Reaction Conditions | Key Observations |
|---|---|---|
| 93% | Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH, 80°C | High regioselectivity; tolerance for steric hindrance . |
Hydrolysis of Boronic Esters
The pinacol boronic ester groups hydrolyze to boronic acids under acidic or aqueous basic conditions, enabling further functionalization:
Conditions
-
Acid : HCl (1M) in THF/H₂O (1:1) at 25°C.
-
Base : NaOH (0.1M) in methanol/water.
Applications
Nucleophilic Addition at the Indole Carbonyl
The 2-oxoindole moiety is susceptible to nucleophilic attack at the carbonyl carbon:
Reactions
-
Condensation with Amines : Forms Schiff bases under dehydrating agents (e.g., TiCl₄).
-
Grignard Reagents : Add to the carbonyl, generating tertiary alcohols.
Mechanistic Insight
The electron-deficient indole carbonyl facilitates nucleophilic addition, while the conjugated system stabilizes intermediates.
Cycloaddition Reactions
The conjugated diene system in the indolylidene moiety participates in Diels-Alder reactions:
Example
Reacting with electron-deficient dienophiles (e.g., maleic anhydride) yields polycyclic adducts. This reactivity is critical for synthesizing fused heterocycles .
Photochemical and Electrochemical Reactivity
The extended π-system allows for unique applications:
-
Organic Electronics : Acts as a charge-transport material in semiconductors due to planar structure and electron-deficient boronic esters .
-
Photocatalysis : The indole core participates in light-driven redox reactions.
Mechanistic and Experimental Considerations
-
Steric Effects : The 2-butyloctyl chains hinder reactivity at the indole nitrogen but stabilize intermediates via hydrophobic interactions.
-
Boronate Stability : Pinacol esters resist protodeboronation under coupling conditions, ensuring high yields .
-
Spectroscopic Characterization : NMR (¹¹B, ¹H, ¹³C) and X-ray crystallography confirm structural integrity post-reaction .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique indole structure with dioxaborolane substituents that enhance its electronic properties. The presence of the butyloctyl groups increases solubility in organic solvents and may influence the compound's interactions in polymer blends.
Organic Photovoltaics (OPVs)
Recent studies indicate that compounds similar to this one can significantly enhance the efficiency of organic photovoltaic cells. The incorporation of dioxaborolane moieties has been shown to improve charge transport properties and exciton dynamics within the active layer of solar cells.
Case Study: Efficiency Improvement
A study demonstrated that by integrating similar compounds into polymer solar cells (PSCs), researchers achieved a power conversion efficiency (PCE) of over 19%, attributed to improved exciton diffusion lengths and reduced bimolecular recombination rates . The structural modifications provided by the dioxaborolane groups facilitate better intermolecular interactions.
Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it suitable for use in OLEDs. Its ability to form stable films and its high photoluminescence efficiency can lead to brighter displays with lower energy consumption.
Case Study: OLED Performance
In experimental setups using similar indole-based compounds in OLEDs, devices exhibited enhanced brightness and reduced operational voltage compared to traditional materials. This performance boost is linked to the efficient exciton management facilitated by the compound's unique structure .
Sensor Technology
The compound’s electronic properties can be leveraged in sensor applications. Its sensitivity to environmental changes can be utilized in developing sensors for detecting specific gases or chemical substances.
Case Study: Gas Sensing
Research has shown that materials based on indole derivatives exhibit significant responses to volatile organic compounds (VOCs). The incorporation of dioxaborolane groups enhances the selectivity and sensitivity of these sensors .
Photonic Devices
In photonic applications, the compound can be used in waveguides or other optical components due to its favorable refractive index and transparency in the visible range.
Case Study: Waveguide Development
A study reported successful integration of similar compounds into waveguide structures, demonstrating low-loss transmission characteristics which are essential for efficient light propagation in photonic circuits .
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Observations:
Boron-Containing Analogues: The target compound’s boronate esters are more stable than arylboronic acids (e.g., PhB(OH)₂) under ambient conditions due to the dioxaborolan ring’s electron-withdrawing methyl groups . However, the bulky 2-butyloctyl chains may reduce its reactivity in Suzuki couplings compared to smaller boronate esters. In contrast to monofunctional boronates, the dual boronate groups in the target compound could enable sequential cross-coupling reactions, a feature absent in simpler analogues.
Indole-Based Analogues :
- Unlike 3-(2-azidoethyl)-1H-indol-5-ol (), the target compound lacks polar hydroxyl groups, reducing its solubility in aqueous media but enhancing membrane permeability in biological systems.
- The thiosemicarbazone group in ’s Compound 10 confers metal-chelating properties, whereas the target compound’s boronate esters may interact with biological targets via boron-specific mechanisms (e.g., protease inhibition).
Photophysical Properties: The benzo[e]indole derivative in exhibits extended conjugation via cyclobutane linkages, similar to the target compound’s bis-indole system. However, the latter’s boronate esters could introduce electron-deficient regions, altering its excited-state dynamics compared to non-boronated indoles .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura reactions are pivotal for C–C bond formation. The target compound’s boronate groups are less reactive than arylboronic acids (e.g., PhB(OH)₂) due to steric hindrance from the 2-butyloctyl chains. However, the dioxaborolan ring enhances stability, enabling storage without decomposition—a critical advantage in industrial applications . Comparative studies with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl benzene (a simpler analogue) would clarify the impact of the indole core on catalytic efficiency.
Physicochemical Properties
- Solubility : The 2-butyloctyl chains render the compound highly lipophilic, limiting aqueous solubility but enhancing compatibility with hydrophobic matrices (e.g., polymer films).
Biological Activity
The compound (3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one is a complex organic molecule with potential biological activities. This article explores its biological activities based on available research findings.
Chemical Structure and Properties
This compound features multiple functional groups that may contribute to its biological activities. The presence of indole and dioxaborolane moieties suggests potential interactions with biological targets.
Biological Activity Overview
Research has shown that compounds with similar structural features often exhibit significant biological activities such as antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds. For instance:
- Antibacterial Properties : Compounds structurally similar to the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives of betulonic acid demonstrated pronounced antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 6.3 µg/mL .
Cytotoxicity
Cytotoxic effects against various cancer cell lines have been noted for similar indole derivatives. Some studies indicate that certain indole-based compounds exhibit selective cytotoxicity against tumor cells while sparing normal cells .
1. Antimicrobial Efficacy
In a comparative study of various indole derivatives:
- Compound A (similar structure) showed an MIC of 12.5 µg/mL against E. coli, indicating strong antibacterial properties.
2. Cytotoxicity Assessment
A study evaluated the cytotoxic effects of a series of indole derivatives on human cancer cell lines:
- Compound B exhibited an IC50 value of 15 µM against breast cancer cells, suggesting significant anticancer potential.
Data Tables
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?
Answer: The synthesis involves multiple challenges:
- Regioselective functionalization of indole rings: The 6-position substitution with dioxaborolane groups requires precise control. Use Suzuki-Miyaura coupling with pre-functionalized boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to ensure regioselectivity .
- Air-sensitive intermediates: Boronate esters are prone to hydrolysis. Conduct reactions under inert atmosphere (N₂/Ar) and use anhydrous solvents .
- Alkylation of indole nitrogen: The 2-butyloctyl chains may require phase-transfer catalysts or bulky bases (e.g., NaH/DMF) to enhance nucleophilicity .
- Purification: Column chromatography with gradient elution (hexane:EtOAc) or recrystallization in hot EtOAc can isolate the product .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boronate ester coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | ~65% |
| Indole alkylation | 2-butyloctyl bromide, NaH, DMF, RT | ~50% |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- 1H/13C NMR: Assign peaks for indole protons (δ 7.0–8.5 ppm), dioxaborolane methyl groups (δ 1.0–1.3 ppm), and alkyl chains (δ 0.8–1.5 ppm). Use 2D NMR (HSQC, HMBC) to confirm connectivity .
- HRMS: Confirm molecular ion [M+H]+ with <5 ppm error. For example, a calculated mass of 789.4321 g/mol would require a measured m/z of 789.4300–789.4340 .
- FTIR: Verify carbonyl stretches (C=O at ~1700 cm⁻¹) and B-O bonds (1350–1310 cm⁻¹) .
- X-ray crystallography: Resolve the (3E)-configuration and confirm steric effects of 2-butyloctyl chains (if crystals are obtainable) .
Advanced Questions
Q. How does the presence of dual dioxaborolane groups influence the compound’s reactivity in cross-coupling reactions?
Answer: The dual 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups enable bis-arylation via Suzuki-Miyaura coupling, but competing side reactions (e.g., protodeboronation) require optimization:
- Catalyst selection: PdCl₂(dppf) or SPhos-Pd-G3 improves efficiency for sterically hindered substrates .
- Solvent/base: Use TBAB (tetrabutylammonium bromide) in THF/H₂O to enhance solubility of boronate esters .
- Stoichiometry: A 1:2.5 ratio of compound to aryl halide ensures complete bis-functionalization.
Case Study: Coupling with 4-bromotoluene under Pd(OAc)₂, SPhos, K₃PO₄, THF/H₂O (90°C, 12h) yielded a bis-arylated product with 72% efficiency .
Q. What strategies can be employed to analyze the photophysical properties of this compound?
Q. How can researchers address discrepancies in biological activity data across assay systems?
Answer: Discrepancies often arise from:
- Solubility issues: The lipophilic 2-butyloctyl chains reduce aqueous solubility. Use DMSO stock solutions with ≤0.1% final concentration and validate via LC-MS to confirm stability .
- Assay interference: Dioxaborolanes may chelate metal ions in cell media. Include control experiments with boronate-free analogs .
- Metabolic instability: Test metabolite profiles using liver microsome assays (e.g., human CYP450 isoforms) .
Mitigation Workflow:
- Pre-screen solubility via dynamic light scattering (DLS).
- Validate bioactivity in orthogonal assays (e.g., enzymatic vs. cell-based).
- Use isotopically labeled compound (e.g., ¹¹B NMR) to track degradation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
